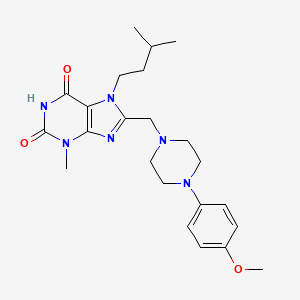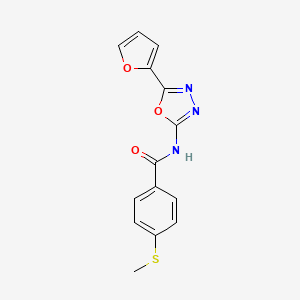
N-(チアゾール-2-イル)-5,6,7,8-テトラヒドロナフタレン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that features a thiazole ring attached to a tetrahydronaphthalene moiety. Thiazole rings are known for their presence in various biologically active molecules, contributing to their diverse pharmacological properties . The tetrahydronaphthalene structure adds to the compound’s stability and potential biological activity.
科学的研究の応用
N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
Target of Action
Compounds with a thiazole moiety have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects .
Mode of Action
For instance, voreloxin, a thiazole-containing compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory response .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antibacterial activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 2-aminothiazole with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
N-(thiazol-2-yl)piperidine-2,6-dione: Exhibits unique structural features and biological activities.
Benzimidazole-thiazole derivatives: Synthesized for their potential therapeutic applications.
Uniqueness
N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to the combination of the thiazole ring and the tetrahydronaphthalene moiety. This combination enhances its stability and potential biological activity, making it a valuable compound for various scientific research applications .
特性
IUPAC Name |
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-13(16-14-15-7-8-18-14)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGPNWOCGATKJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)

![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride](/img/structure/B2359886.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)








![tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)
